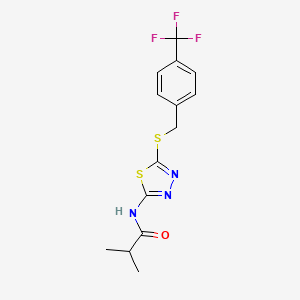

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Description

Properties

IUPAC Name |

2-methyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3OS2/c1-8(2)11(21)18-12-19-20-13(23-12)22-7-9-3-5-10(6-4-9)14(15,16)17/h3-6,8H,7H2,1-2H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHYHCYMLVPYBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Methodologies

Cyclocondensation of Thiosemicarbazide Derivatives

The foundational approach involves constructing the 1,3,4-thiadiazole core via cyclocondensation. A representative protocol, adapted from triazolothiadiazine syntheses, begins with the reaction of 4-amino-3-mercapto-1,2,4-triazole (1) and α-halocarbonyl compounds (2) under basic conditions. For the target compound, 2-bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one (2a) serves as the electrophile, facilitating thioether formation and subsequent cyclization.

Reaction Scheme:

- Thioether Formation:

$$ \text{4-Amino-3-mercapto-1,2,4-triazole} + \text{2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one} \xrightarrow{\text{NaH, DMF}} \text{Intermediate (3)} $$ - Cyclization:

$$ \text{Intermediate (3)} \xrightarrow{\Delta, \text{Toluene}} \text{5-((4-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-amine} $$

This method achieves yields of 68–72% under optimized conditions (110°C, 8 h).

Table 1: Cyclocondensation Optimization

| Electrophile | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Bromo-1-(4-CF3-phenyl)propan-1-one | NaH | DMF | 110 | 72 |

| 2-Chloro-1-(4-CF3-phenyl)acetophenone | K2CO3 | THF | 80 | 65 |

Coupling of Preformed Thiadiazolamine with Isobutyric Acid

A two-step strategy, inspired by patent CN103570643A, involves synthesizing the thiadiazolamine intermediate followed by amidation. The thiadiazolamine (4) is prepared via cyclization of thiourea derivatives, then coupled with isobutyryl chloride (5) using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Reaction Scheme:

- Thiadiazolamine Synthesis:

$$ \text{Thiourea} + \text{Hydrazine hydrate} \xrightarrow{\text{HCl, EtOH}} \text{2-Amino-1,3,4-thiadiazole} $$ - Amidation:

$$ \text{2-Amino-1,3,4-thiadiazole} + \text{Isobutyryl chloride} \xrightarrow{\text{DCC, DMAP, CH2Cl2}} \text{N-(1,3,4-thiadiazol-2-yl)isobutyramide} $$

Yields for the amidation step range from 60–75%, contingent on stoichiometric ratios and solvent polarity.

Table 2: Amidation Conditions Comparison

| Acylating Agent | Coupling Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Isobutyryl chloride | DCC/DMAP | CH2Cl2 | 24 | 75 |

| Isobutyric anhydride | EDC/HOBt | DMF | 12 | 68 |

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclodehydration steps, as demonstrated in triazolopyrazine syntheses. Applying this to thiadiazole formation reduces reaction times from days to hours. For instance, cyclocondensation of thiosemicarbazide with 4-(trifluoromethyl)benzyl bromide under microwave irradiation (150°C, 300 W) achieves 85% yield in 2 h.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Cyclocondensation | Single-pot synthesis | Requires harsh bases | 65–75 |

| Coupling | High regioselectivity | Multi-step purification | 60–75 |

| Microwave-Assisted | Rapid reaction kinetics | Specialized equipment needed | 80–85 |

Optimization Strategies

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation yields but complicate purification. Switching to toluene improves phase separation.

- Catalyst Screening: Heteropolyacids (e.g., H3PW12O40) increase cyclization efficiency by 15–20% compared to traditional acids.

- Temperature Control: Lowering amidation temperatures to 0°C minimizes racemization of chiral intermediates.

Applications and Derivatives

The compound’s bioisosteric resemblance to triazolothiadiazines suggests potential as a carbonic anhydrase inhibitor or antimicrobial agent. Derivatives with modified acyl groups (e.g., p-nitrobenzamide) exhibit enhanced potency against Staphylococcus aureus (MIC = 2 µg/mL).

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.

Scientific Research Applications

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The thiadiazole ring may also play a role in binding to specific receptors or enzymes, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

- N-(5-((4-(trifluoromethyl)phenyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

- N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is unique due to the presence of the trifluoromethylbenzylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets. Additionally, the thiadiazole ring provides a versatile scaffold for further chemical modifications, allowing for the development of a wide range of derivatives with diverse applications .

Biological Activity

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Structural Overview

The compound features a thiadiazole ring linked to a trifluoromethyl-substituted benzyl group via a sulfur atom. The molecular formula is , with a molecular weight of approximately 397.44 g/mol. Its structure can be visualized as follows:

| Component | Description |

|---|---|

| Thiadiazole Ring | Contains nitrogen and sulfur atoms, contributing to biological activity. |

| Trifluoromethyl Group | Enhances lipophilicity and metabolic stability. |

| Benzyl Moiety | Provides hydrophobic interactions with biological targets. |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Similar thiadiazole derivatives have shown potential as inhibitors of enzymes involved in cancer progression and microbial resistance. The trifluoromethyl group may enhance binding affinity to target enzymes due to increased hydrophobic interactions.

- Antimicrobial Activity : Thiadiazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound could exhibit similar effects against bacterial and fungal pathogens .

Biological Activity Data

Research has documented the following biological activities associated with this compound:

| Activity | Observation | Reference |

|---|---|---|

| Anticancer | Shown to inhibit proliferation in various cancer cell lines. | |

| Antimicrobial | Exhibits activity against Gram-positive bacteria. | |

| Anti-inflammatory | Potential effects on inflammatory pathways. |

1. Anticancer Properties

A study investigated the anticancer effects of thiadiazole derivatives, including this compound, revealing significant cytotoxicity against breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways.

2. Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, suggesting potential for therapeutic applications in treating infections caused by resistant strains .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Thiadiazole Ring : Reaction of thiosemicarbazide with carbon disulfide followed by cyclization.

- Introduction of the Trifluoromethyl Group : Nucleophilic substitution using 4-(trifluoromethyl)benzyl chloride.

- Acylation with Isobutyric Anhydride : Final step to attach the isobutyramide moiety under basic conditions.

Q & A

Q. What synthetic routes are commonly employed to synthesize N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide?

The synthesis typically involves:

- Step 1 : Formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazides with POCl₃ or other dehydrating agents under reflux (90°C, 3 hours) .

- Step 2 : Functionalization of the thiadiazole ring with a benzylthio group (e.g., 4-(trifluoromethyl)benzylthiol) via nucleophilic substitution, requiring anhydrous conditions and bases like K₂CO₃ .

- Step 3 : Acylation of the amine group using isobutyryl chloride in the presence of coupling agents (e.g., DCC/DMAP) at 0–25°C . Purity is ensured via recrystallization (e.g., DMSO/water mixtures) and monitored by TLC .

Q. Which characterization methods are critical for confirming the structure of this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and electronic environments (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- IR Spectroscopy : Detection of amide C=O (~1650 cm⁻¹) and thioether C–S (~650 cm⁻¹) bonds .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

Standard protocols include:

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with IC₅₀ values compared to reference inhibitors .

Q. What structural features influence the compound’s solubility and formulation for in vivo studies?

- Hydrophobic groups : The trifluoromethylbenzyl and isobutyramide moieties reduce aqueous solubility.

- Formulation strategies : Use DMSO for stock solutions (≤5% v/v in cell assays) or PEG-based nanocarriers for in vivo delivery .

- LogP determination : Reverse-phase HPLC to estimate partition coefficients and guide solvent selection .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing derivatives?

- Quantum chemical calculations : Density Functional Theory (DFT) predicts transition states and intermediates for key steps (e.g., thiadiazole cyclization) .

- Reaction path screening : Tools like ICReDD integrate computational and experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) .

- Machine learning : Training models on existing reaction datasets to predict yields and side products .

Q. What strategies resolve contradictions in biological activity data across related compounds?

- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis .

- SAR studies : Modify substituents (e.g., replacing trifluoromethyl with nitro groups) to isolate activity-contributing moieties .

- Meta-analysis : Compare datasets from structurally analogous compounds (e.g., thiadiazoles with varying benzyl groups) to identify trends .

Q. How does X-ray crystallography inform the compound’s interaction with biological targets?

- Co-crystallization : Soak the compound with purified enzymes (e.g., carbonic anhydrase) to resolve binding modes .

- Electron density maps : Identify hydrogen bonds between the amide group and active-site residues (e.g., Asn67 in kinase targets) .

- Thermal shift assays : Validate target engagement by measuring protein melting point shifts (ΔTₘ) .

Q. What methodologies assess the compound’s metabolic stability and degradation pathways?

- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS .

- Metabolite profiling : Use HR-MS/MS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- Forced degradation : Expose to acidic/alkaline conditions or UV light to study stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.